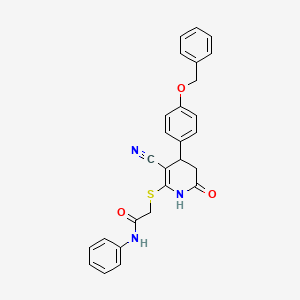

2-((4-(4-(benzyloxy)phenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c28-16-24-23(20-11-13-22(14-12-20)33-17-19-7-3-1-4-8-19)15-25(31)30-27(24)34-18-26(32)29-21-9-5-2-6-10-21/h1-14,23H,15,17-18H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPDLKDVDKEOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-(benzyloxy)phenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide , also referred to as ChemDiv compound ID 4552-4316, is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that includes a tetrahydropyridine core with various functional groups that may contribute to its biological activity. The IUPAC name reflects its intricate design aimed at targeting specific biological pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- MAO Inhibition : Compounds with similar structures have been reported to inhibit monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .

- Neuroprotective Effects : Evidence suggests that certain derivatives can provide neuroprotection and may mitigate neuroinflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of cyano and thio groups suggests potential interactions with enzymes such as MAO-B. For instance, compounds with similar structures have demonstrated competitive inhibition against MAO-B with IC50 values in the low micromolar range .

- Antioxidative Mechanisms : The antioxidant properties likely stem from the ability to scavenge free radicals and chelate metal ions, thus reducing oxidative damage within cells .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of compounds related to this compound:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Compound 3h | MAO-B Inhibition | 0.062 µM | |

| Compound 3n | MAO-A Inhibition | 9.80 µM | |

| Various Derivatives | Antioxidant Activity | ORAC = 2.27 Trolox Equivalent |

Neuroprotective Studies

In vitro studies on neuroprotective effects have shown that certain derivatives can significantly reduce neuronal cell death induced by oxidative stress. For instance, one study highlighted a benzyloxy-substituted derivative that exhibited substantial neuroprotective effects in cellular models of neurodegeneration .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies proton environments (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ ~170 ppm) .

- IR Spectroscopy : Detects cyano (C≡N) stretches at ~2200 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .

How can contradictions in reported biological activity data be resolved?

Advanced

Discrepancies often arise from assay variability. Strategies include:

- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled pH and temperature .

- Dose-response curves : Compare IC₅₀ values across multiple cell lines to identify structure-activity relationships .

- Molecular docking : Validate binding modes to target proteins (e.g., EGFR tyrosine kinase) using software like AutoDock Vina .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories to assess binding free energies .

- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with pyridinone oxygen) .

- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks based on logP and PSA values .

Which purification techniques are most effective for isolating intermediates?

Q. Basic

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar byproducts .

- Recrystallization : Ethanol/water mixtures (70:30) purify thiourea intermediates with >95% recovery .

- TLC Monitoring : Rf values (0.3–0.5) guide fraction collection for key intermediates .

How does this compound compare structurally and functionally to related analogs?

Q. Advanced

| Compound Class | Core Structure | Key Modifications | Biological Activity |

|---|---|---|---|

| Target Compound | Tetrahydropyridine-thioacetamide | Benzyloxy-phenyl, cyano group | Kinase inhibition, anticancer |

| Pyrazolo[3,4-d]pyrimidines | Pyrazole-pyrimidine | Methoxy substituents | Antiviral, anti-inflammatory |

| Thieno[3,2-d]pyrimidines | Thiophene-pyrimidine | Trifluoromethyl groups | Antimicrobial, antidiabetic |

Unique features of the target compound include enhanced lipophilicity (logP ~3.5) and selective kinase binding due to the benzyloxy moiety .

What stability challenges arise under varying pH and temperature conditions?

Q. Basic

- Acidic conditions : Hydrolysis of the cyano group occurs below pH 3, monitored via UV-Vis at 260 nm .

- Thermal stability : Decomposition above 150°C (DSC analysis) necessitates storage at 4°C in inert atmospheres .

- Light sensitivity : Benzyloxy groups degrade under UV light; amber vials are recommended for long-term storage .

What strategies enable regioselective modification of the tetrahydropyridine core?

Q. Advanced

- Protecting groups : Boc protection of the pyridinone NH prevents unwanted alkylation .

- Metal catalysis : Pd-mediated cross-coupling introduces aryl groups at the 4-position .

- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., forming the tetrahydropyridine ring) with 20% higher yields .

What challenges emerge when scaling synthesis from lab to pilot scale?

Q. Advanced

- Mixing efficiency : Turbulent flow reactors prevent hot spots in exothermic condensation steps .

- Solvent recovery : Distillation systems reclaim DMF (>90% purity) to reduce costs .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.